Alanine, 2-methyl-N-(1-oxooctyl)-
Description
Chemical Structure and Key Features
The compound "Alanine, 2-methyl-N-(1-oxooctyl)-" (CAS: 176664-71-4) is a modified alanine derivative characterized by two structural alterations:
- 2-Methyl substitution on the alpha carbon of the alanine backbone.
- N-(1-oxooctyl) group replacing the hydrogen on the amino group, introducing an eight-carbon acyl chain terminated by a ketone.
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-2-(octanoylamino)propanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-4-5-6-7-8-9-10(14)13-12(2,3)11(15)16/h4-9H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
PLXBHAOFRHUTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, 2-methyl-N-(1-oxooctyl)- typically involves the reaction of alanine with an appropriate alkylating agent to introduce the 2-methyl group. The N-(1-oxooctyl) substituent is then added through a subsequent reaction, often involving an acylation process. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of Alanine, 2-methyl-N-(1-oxooctyl)- may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alanine, 2-methyl-N-(1-oxooctyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Alanine, 2-methyl-N-(1-oxooctyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Alanine, 2-methyl-N-(1-oxooctyl)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Alanine, 2-methyl-N-(1-oxopropyl)- (CAS: 106897-28-3)
b-Alanine, N-(2-carboxyethyl)-N-(1-oxooctadecyl)- (CAS: 50695-81-3)
- Structural Differences :
- Beta-alanine backbone instead of alpha-alanine.
- Octadecyl (C18) acyl chain and a carboxyethyl group on the nitrogen.
- Impact : The long C18 chain increases hydrophobicity, while the carboxyethyl group introduces acidity, enabling pH-dependent solubility.
- Applications: Potential use in lipid-based formulations or amphiphilic surfactants .
L-Alanine, N-methyl-N-(10-methyl-1-oxoundecyl)-D-seryl-D-alanylglycyl-N-methylglycyl-L-alanyl (CAS: 459844-20-3)
- Structural Differences: A complex peptide derivative with multiple amino acids, methyl groups, and an undecyl (C11) acyl chain.
- Impact : Enhanced structural complexity and molecular weight (824.96 g/mol), likely influencing receptor-binding specificity or enzymatic stability.
- Applications : Investigated for therapeutic peptides or enzyme inhibitors due to its intricate structure .
N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine (CAS: 33018-83-6)
- Structural Differences: Beta-alanine backbone with hydroxyethyl and aminoethyl substituents. Shared N-(1-oxooctyl) group.
- Impact : The hydroxyethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Applications: Used in surfactants and personal care products, as noted in regulatory submissions .
Data Tables
Table 1: Structural and Physical Properties
*LogP values estimated using ChemDraw or reported in literature.
Key Research Findings
- Chain Length and Hydrophobicity : Increasing acyl chain length (e.g., C3 vs. C8 vs. C18) correlates with higher LogP values, reducing aqueous solubility but enhancing lipid compatibility .
- Functional Group Effects : Carboxyethyl or hydroxyethyl groups introduce polarity, balancing hydrophobicity for applications like drug delivery or detergents .
- Regulatory Considerations : Compounds like N-(1-oxooctyl) derivatives are under review for read-across safety assessments in industrial applications .
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